molecular formula C32H30N2O4 B15195087 2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy- CAS No. 78860-53-4

2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-

Cat. No.: B15195087
CAS No.: 78860-53-4
M. Wt: 506.6 g/mol
InChI Key: FBIKJOKQNGPVJM-UHFFFAOYSA-N
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Description

Quinone B1-4 is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . Quinone B1-4, like other quinones, is known for its electron-accepting properties and plays a significant role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:

Industrial Production Methods

Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

Quinone B1-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.

    Oxidizing Agents: Potassium dichromate, silver oxide.

    Catalysts: Acidic catalysts for acetoxylation reactions.

Major Products

    Hydroquinones: Formed from the reduction of quinones.

    Substituted Quinones: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Quinone B1-4 has a wide range of applications in scientific research, including:

Mechanism of Action

Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .

Comparison with Similar Compounds

Quinone B1-4 can be compared with other quinones such as:

Quinone B1-4 is unique due to its specific redox properties and its ability to participate in a wide range of chemical and biological processes.

Properties

CAS No.

78860-53-4

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3

InChI Key

FBIKJOKQNGPVJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C

Origin of Product

United States

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